molecular formula C16H18ClNO3 B1664741 cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride CAS No. 130465-39-3

cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride

Cat. No. B1664741
M. Wt: 307.77 g/mol
InChI Key: PQPGUUQPTSMLKU-CTHHTMFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to the class of compounds known as isochromans, which are bicyclic compounds consisting of a benzene ring fused to a tetrahydrofuran1.



Synthesis Analysis

There is no specific information available on the synthesis of “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride”. However, a related compound, cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, has been synthesized1. Additionally, a one-pot synthesis of 4-Aminocyclohexanol Isomers has been reported, which involves combining a Keto Reductase and an Amine Transaminase2.



Molecular Structure Analysis

The molecular structure of “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride” is not readily available. However, the cis-trans isomerism in cycloalkanes, which could be relevant to this compound, has been discussed in the literature3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride”. However, Monoamine Oxidase B (MAO B) has been shown to catalyze the decarboxylation of cis- and trans-5-Aminomethyl-3-(4-Methoxyphenyl)dihydrofuran-2(3H)-one hydrochloride4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride” are not readily available. However, the properties of related compounds such as cis-1,3-Bis(aMinoMethyl)cyclohexane have been reported5.


Scientific Research Applications

Formation and Characterization in Multicomponent Systems

Research by Hetényi et al. (2003) explored the stereoselective preparation of cis and trans isomers of amino diols, including compounds structurally related to cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride. They investigated the formation of multicomponent equilibrium systems and their regioselective ring closures, providing insights into complex chemical behaviors and potential applications in organic synthesis (Hetényi, Szakonyi, Klika, Pihlaja, & Fülöp, 2003).

Enzymatic Synthesis of Enantiopure cis β-Amino Alcohols

Lakshman et al. (1998) presented a method for synthesizing enantiomerically pure cis-glycols, closely related to cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride. This research is significant for the development of chiral intermediates in pharmaceutical and chemical industries, showcasing the versatility of microbial metabolism in producing valuable chiral compounds (Lakshman, Chaturvedi, Zajc, Gibson, & Resnick, 1998).

Stereochemical Studies in Heterocycles

Folop et al. (1984) conducted stereochemical studies on cis- and trans-N-methyl- and N-benzyl-tetramethylenetetrahydro-1,3-oxazines, derived from cis- and trans-2-aminomethyl-1-cyclohexanols, similar to the compound of interest. Their research contributes to understanding the stereochemistry of heterocyclic compounds, which is crucial in designing drugs with specific molecular configurations (Folop, Bernáth, Argay, Kălmăn, & Sohár, 1984).

Preparation and Potential in Antidotes

Bannard & Parkkari (1970) described the synthesis of cis- and trans-2-aminocyclohexanols, structurally related to the target compound. Their work explored the potential of these compounds in creating antidotes for anticholinesterase poisoning, demonstrating the applicability of such molecules in developing medical treatments (Bannard & Parkkari, 1970).

Dopaminergic Activity in Neurological Research

DeNinno et al. (1991) synthesized and studied dopaminergic activity of a series of 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans, closely related to the compound . Their research offers valuable insights into the role of these compounds in modulating dopaminergic activity, which is crucial in understanding and treating neurological disorders (DeNinno, Schoenleber, Perner, Lijewski, Asin, Britton, Mackenzie, & Kebabian, 1991).

Safety And Hazards

Future Directions

The future directions for research on “cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride” are not clear due to the limited information available. However, the study of related compounds and their potential applications in medicinal chemistry could provide valuable insights67.


properties

IUPAC Name

(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPGUUQPTSMLKU-YYLIZZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432654
Record name (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1-(Aminomethyl)-3-phenylisochroman-5,6-diol hydrochloride

CAS RN

130465-39-3
Record name 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130465-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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